8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spirocyclic framework with a diazaspirodecane core, which is further functionalized with a p-tolylsulfonyl group. This structural motif imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions.
Introduction of the p-Tolylsulfonyl Group: The p-tolylsulfonyl group can be introduced through a sulfonylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anti-ulcer and anticancer activities.
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s structural features can be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one and 1-thia-4-azaspiro[4.5]decane share structural similarities with this compound
Uniqueness: The presence of the p-tolylsulfonyl group in this compound imparts distinct chemical and biological properties, making it more effective in certain applications such as anti-cancer and anti-ulcer activities
Properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12-2-4-13(5-3-12)21(19,20)17-8-6-15(7-9-17)10-14(18)16-11-15/h2-5H,6-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZCZTFHISDCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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